N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 957043-29-7) is a pyrazole-derived amine with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.22 g/mol . Key physical properties include a predicted boiling point of 238.9±25.0 °C and a density of 1.01±0.1 g/cm³, suggesting moderate volatility and solubility in organic solvents . The compound features a pyrazole ring substituted with methyl groups at the 1- and 3-positions, coupled with an ethylamine side chain. Its structural simplicity and functional group arrangement make it a precursor for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-9-5-8-6-11(3)10-7(8)2/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXGONMGSHBZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with N-ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
- Antiparasitic Agent: N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine exhibits significant biological activity against Leishmania aethiopica and Plasmodium berghei, indicating its potential as an antileishmanial and antimalarial therapeutic. Molecular docking studies suggest that the compound interacts with specific biochemical pathways crucial for the survival of these pathogens, leading to a reduction in their viability.
Agrochemistry
- Pesticide Development: Derivatives of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine may be used as pesticides.
Research Applications
- Molecular Docking Studies: This compound is used in molecular docking studies to understand its binding affinity and mode of action against specific enzymes or receptors relevant to its biological activity. These studies help elucidate how the compound interacts effectively with biological targets.
Chemical Properties and Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has a molecular formula of and a molecular weight of 153.22 g/mol . Key chemical reactions include:
- Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate in acetic acid or water.
- Reduction: Can be reduced using lithium aluminum hydride or sodium borohydride in ether or methanol.
- Substitution: Can undergo substitution reactions with alkyl halides or sulfonates in the presence of a base, such as sodium hydroxide.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Based Analogues with Methyl Substitution Variations
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5)
- Molecular Formula : C₈H₁₅N₃ (identical to the target compound).
- Molecular Weight : 153.23 g/mol .
- Key Difference : Methyl groups at the 1- and 5-positions of the pyrazole ring instead of 1- and 3-positions.
4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline (EN300-231085)
Analogues with Aromatic or Heterocyclic Modifications
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-ethoxyphenyl)amine (CAS 1006322-88-8)
- Molecular Formula : C₁₄H₁₉N₃O.
- Molecular Weight : 245.32 g/mol .
- Key Difference : Replacement of the ethyl group with a 4-ethoxyphenyl moiety.
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 1015846-14-6)
Analogues with Heterocycle Replacements
Methylimidazolium N-ethylamine Amine (MIE-NH₂)
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |
|---|---|---|---|---|---|
| N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine | 957043-29-7 | C₈H₁₅N₃ | 153.22 | 1,3-dimethylpyrazole, ethylamine | N/A |
| N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine | 952195-00-5 | C₈H₁₅N₃ | 153.23 | 1,5-dimethylpyrazole, ethylamine | N/A |
| 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline | 1006450-68-5 | C₁₅H₂₁N₄ | 275.35 | Dimethylaniline, 1,3-dimethylpyrazole | 95 |
| N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(4-ethoxyphenyl)amine | 1006322-88-8 | C₁₄H₁₉N₃O | 245.32 | 4-ethoxyphenyl, 1,3-dimethylpyrazole | N/A |
Table 2: Impact of Substituents on Key Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility Trends | Reactivity Notes |
|---|---|---|---|---|
| N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-ethylamine | 238.9 ± 25.0 | 1.01 ± 0.1 | Moderate organic solubility | Base catalysis favored due to amine |
| 4-Ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline | N/A | N/A | High in polar solvents | Electrophilic substitution at aryl group |
| MIE-NH₂ (imidazolium derivative) | >300 (decomposes) | 1.2–1.3 | High in water | Ionic interactions dominate |
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits significant interactions with various biological targets, particularly in the fields of antileishmanial and antimalarial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.22 g/mol
- CAS Number : 957043-29-7
The primary biological targets of this compound include:
- Leishmania aethiopica
- Plasmodium berghei
The compound's action is facilitated through molecular docking , which allows it to bind effectively to these pathogens, leading to a reduction in their viability. This interaction is crucial for its antileishmanial and antimalarial activities, as evidenced by various studies demonstrating significant reductions in pathogen load in treated models .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Target Organism | Effectiveness |
|---|---|---|
| Antileishmanial | Leishmania aethiopica | Significant reduction in viability |
| Antimalarial | Plasmodium berghei | Significant reduction in viability |
| Antimicrobial | Various bacteria | Potential antibacterial properties |
Case Studies and Research Findings
- Antileishmanial Activity : In a study focusing on the efficacy of the compound against Leishmania species, it was reported that treatment resulted in a marked decrease in parasite load in infected macrophages. The compound demonstrated an IC50 value indicative of potent activity against the pathogen.
- Antimalarial Activity : Another research effort evaluated the effects of this compound on Plasmodium berghei-infected mice. The results showed that treated subjects exhibited significantly lower parasitemia compared to controls, suggesting its potential as an antimalarial agent .
- Antimicrobial Properties : The compound has also been explored for its broader antimicrobial properties. In vitro studies have indicated activity against both Gram-positive and Gram-negative bacteria, although specific MIC values were not consistently reported across studies .
Biochemical Pathways
The compound's interaction with biological targets involves several biochemical pathways:
- Inhibition of key metabolic enzymes in target pathogens.
- Disruption of cellular processes critical for pathogen survival.
These interactions are facilitated by the unique structural features of this compound, which enhance its binding affinity and specificity towards these targets .
Q & A
Q. How can isotopic labeling (e.g., ¹⁵N) enhance NMR studies of this compound’s dynamics?
- Methodology : Synthesize the compound with ¹⁵N-labeled ethylamine to improve signal resolution in 2D HSQC and NOESY experiments. Variable-temperature NMR (25–50°C) probes conformational flexibility. Relaxation dispersion experiments (Bruker Avance III HD) quantify µs-ms timescale motions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
